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A novel small-molecule SUMO1 degrader, HB007, has shown significant anti-tumor efficacy in

in vivo preclinical studies, offering a promising new therapeutic avenue for a range of cancers,

including brain, breast, colon, and lung cancer. Experimental data from patient-derived

xenograft (PDX) mouse models indicate that HB007 effectively suppresses tumor growth and

improves survival.

HB007 is a first-in-class small molecule that induces the ubiquitination and subsequent

degradation of the Small Ubiquitin-like Modifier 1 (SUMO1) protein.[1][2][3] Elevated levels of

SUMO1 have been implicated in the progression of various cancers, making it a compelling

target for therapeutic intervention. The targeted degradation of SUMO1 by HB007 represents a

novel anti-cancer strategy.[1][3]

Comparative In Vivo Efficacy of HB007
To contextualize the anti-tumor activity of HB007, this guide compares its performance with

established standard-of-care chemotherapeutic agents in relevant preclinical models. The

following tables summarize the available quantitative data on tumor growth inhibition and

survival benefits.
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Cancer
Type

Model Treatment Dosage

Tumor
Growth
Inhibition
(%)

Citation(s)

Colon Cancer

Patient-

Derived

Xenograft

(PDX)

HB007
25-50 mg/kg

(i.p.)

Significant

suppression

(Specific %

not available)

Colon Cancer Xenograft
5-Fluorouracil

+ Oxaliplatin
Various Significant

Lung Cancer

Patient-

Derived

Xenograft

(PDX)

HB007
25-50 mg/kg

(i.p.)

Significant

suppression

(Specific %

not available)

Non-Small

Cell Lung

Cancer

Xenograft
Paclitaxel +

Cisplatin
Various Significant

Breast

Cancer

Patient-

Derived

Xenograft

(PDX)

HB007 Not specified

Inhibited

progression

(Specific %

not available)

ER+ Breast

Cancer
Xenograft Tamoxifen Various Significant

Triple-

Negative

Breast

Cancer

Xenograft Doxorubicin Various Significant

Glioblastoma

Patient-

Derived

Neurospheroi

ds

HB007

IC50 of

1.470µM (in

vitro)

Dose-

dependent

inhibition (In

vivo % not

available)
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Note: Specific quantitative data for tumor growth inhibition percentages for HB007 were not

available in the reviewed literature. The qualitative descriptions from the sources are provided.

Survival Analysis
Cancer Type Model Treatment Outcome Citation(s)

BRCA-mutant

Breast Cancer
Mouse Model HB007

Increased

survival

compared to

control

Colon Cancer Mouse Model HB007

Increased

survival

compared to

control

Note: Detailed survival statistics such as median survival and hazard ratios for HB007 were not

available in the reviewed literature.

Mechanism of Action: The SUMO1 Degradation
Pathway
HB007's anti-tumor activity stems from its ability to specifically trigger the degradation of

SUMO1. This process is initiated by HB007 binding to the protein CAPRIN1. This binding event

induces the formation of a ternary complex with the CUL1-FBXO42 E3 ubiquitin ligase.

FBXO42 then recruits SUMO1 to this complex, leading to its polyubiquitination and subsequent

degradation by the proteasome. The depletion of SUMO1 disrupts critical cellular processes

that promote cancer cell proliferation and survival.
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Caption: HB007 initiates the degradation of SUMO1 by forming a ternary complex, leading to

anti-tumor effects.

Experimental Protocols
The in vivo validation of HB007's anti-tumor activity was conducted using patient-derived

xenograft (PDX) mouse models, a translational research approach that closely mimics human

tumor biology.

In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used for the engraftment of

patient-derived tumor tissues or cancer cell lines.

Tumor Implantation:

Patient-Derived Xenografts (PDX): Fresh tumor tissue from cancer patients was surgically

implanted subcutaneously into the flank of the mice.

Cell Line-Derived Xenografts (CDX): Human cancer cell lines were cultured and then

injected subcutaneously into the mice.

Treatment Regimen:

HB007 Administration: HB007 was administered via intraperitoneal (i.p.) injection. A common

dosing schedule involved daily injections for a specified period (e.g., 15 days) at

concentrations ranging from 25 to 50 mg/kg.

Control Group: A control group of mice received a vehicle solution (the solvent used to

dissolve HB007) following the same injection schedule.

Standard-of-Care Agents: For comparative arms of studies, established chemotherapeutic

drugs were administered according to clinically relevant protocols.

Efficacy Endpoints:

Tumor Growth Inhibition: Tumor volume was measured regularly (e.g., twice weekly) using

calipers. The percentage of tumor growth inhibition was calculated by comparing the tumor

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10828144?utm_src=pdf-body
https://www.benchchem.com/product/b10828144?utm_src=pdf-body
https://www.benchchem.com/product/b10828144?utm_src=pdf-body
https://www.benchchem.com/product/b10828144?utm_src=pdf-body
https://www.benchchem.com/product/b10828144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


volume in the treated groups to the control group.

Survival Analysis: The overall survival of the mice in each treatment group was monitored,

and Kaplan-Meier survival curves were generated to assess the survival benefit.

Experimental Workflow:

In Vivo Xenograft Experimental Workflow

Tumor Tissue/Cell Line
Acquisition

Subcutaneous Implantation
into Immunocompromised Mice

Tumor Growth to
Palpable Size

Randomization into
Treatment Groups

Treatment Administration
(HB007, Control, Competitor)

Tumor Volume & Body Weight
Monitoring

Endpoint Analysis:
Tumor Growth Inhibition & Survival
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Click to download full resolution via product page

Caption: Workflow for assessing the in vivo anti-tumor efficacy of HB007 in mouse models.

Conclusion
HB007 has demonstrated compelling anti-tumor activity in preclinical in vivo models of various

cancers. Its novel mechanism of action, involving the targeted degradation of the oncoprotein

SUMO1, distinguishes it from traditional chemotherapeutic agents. While direct quantitative

comparisons with standard-of-care drugs are pending the release of more detailed data, the

existing evidence strongly supports the continued development of HB007 as a promising new

cancer therapy. Further clinical investigation is warranted to fully elucidate its therapeutic

potential in human patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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